molecular formula C16H15ClFNOS B2503221 N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1252918-21-0

N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B2503221
CAS No.: 1252918-21-0
M. Wt: 323.81
InChI Key: VICDMARLZYLFSD-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring

Preparation Methods

The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-4-fluorobenzyl chloride with 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then subjected to amidation using a suitable amine, such as ammonia or a primary amine, to yield the final product.

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can reduce the carboxamide group to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents under inert atmosphere.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines.

    Medicine: Due to its biological activity, the compound is being explored as a potential therapeutic agent. Research is ongoing to evaluate its efficacy and safety in preclinical and clinical studies.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and survival, resulting in anticancer activity.

Comparison with Similar Compounds

N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be compared to other benzothiophene derivatives, such as:

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with the title compound but contains a thiazole ring instead of a benzothiophene ring.

    3-chloro-N-(4-fluorophenyl)-4-methoxybenzamide: This compound contains a similar substituted phenyl group but differs in the core structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which contribute to its distinct chemical and biological properties.

Biological Activity

N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the chloro and fluorine substituents on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Antidepressant Activity

Research has indicated that derivatives of tetrahydrobenzothiophene exhibit antidepressant-like effects. A study synthesized various tetrahydrobenzothiophene derivatives and evaluated their activity in animal models. The findings suggested that modifications at the benzothiophene core could lead to significant antidepressant properties, likely through modulation of neurotransmitter systems such as serotonin and norepinephrine .

GABA Receptor Interaction

The compound may also interact with GABA receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system. Compounds with similar structures have been shown to enhance GABAergic activity, potentially leading to anxiolytic effects. Studies have demonstrated that certain benzothiophene derivatives can act as positive allosteric modulators of GABA_A receptors, suggesting a mechanism for their anxiolytic and sedative properties .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:

  • Modulate neurotransmitter systems (e.g., serotonin and norepinephrine pathways).
  • Interact with GABA_A receptors to enhance inhibitory signaling.
  • Influence neuroplasticity through the regulation of signaling pathways involved in mood regulation.

Case Studies

  • Animal Model Studies : In preclinical trials using rodent models, compounds similar to this compound demonstrated significant reductions in depressive-like behaviors when administered in varying doses. These studies highlighted the potential for developing new antidepressants based on this scaffold .
  • GABAergic Activity Assessment : A study assessing the binding affinity of related compounds at GABA_A receptors showed that certain modifications could enhance receptor binding and efficacy. This suggests that this compound might similarly affect GABA_A receptor activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAntidepressantSerotonin reuptake inhibition
Compound BAnxiolyticPositive allosteric modulation of GABA_A
Compound CNeuroprotectiveAntioxidant properties

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNOS/c17-12-7-10(5-6-13(12)18)9-19-16(20)15-8-11-3-1-2-4-14(11)21-15/h5-8H,1-4,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICDMARLZYLFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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